DiAzKs
Overview
Description
It is a photo-cross-linker that can be site-selectively incorporated into proteins and is used to crosslink protein-protein interactions in vitro and in living cells . This compound is particularly useful in studying protein interactions due to its ability to form covalent bonds upon exposure to UV light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DiAzKs involves the incorporation of a diazirine group into a lysine amino acidThe final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques to ensure high yield and purity. The compound is then stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DiAzKs undergoes various types of chemical reactions, including:
Photo-crosslinking: Upon exposure to UV light, the diazirine group forms a reactive carbene intermediate that can covalently bond with nearby molecules.
Substitution Reactions: The diazirine group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
UV Light: Used to activate the diazirine group for photo-crosslinking.
Nucleophiles: Used in substitution reactions to replace the diazirine group.
Major Products
The major products formed from these reactions are covalently bonded protein complexes and substituted lysine derivatives .
Scientific Research Applications
DiAzKs has a wide range of applications in scientific research:
Mechanism of Action
DiAzKs exerts its effects through the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bond with nearby molecules, allowing for the study of protein interactions and modifications . The molecular targets include proteins and RNA, and the pathways involved are related to protein-protein and RNA-protein interactions .
Comparison with Similar Compounds
DiAzKs is unique due to its diazirine-containing lysine structure, which allows for site-selective incorporation into proteins and efficient photo-crosslinking. Similar compounds include:
Diazirine-containing amino acids: Such as PrDiAzK and DiAzK, which also serve as photo-cross-linkers.
Azido compounds: Used for similar purposes but with different reactivity and stability profiles.
This compound stands out due to its high efficiency and specificity in crosslinking protein interactions .
Properties
IUPAC Name |
(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCMNTLJAFTFDU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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